molecular formula C2H2N2S2 B104684 1,3,4-Thiadiazole-2(3H)-thione CAS No. 18686-82-3

1,3,4-Thiadiazole-2(3H)-thione

Cat. No.: B104684
CAS No.: 18686-82-3
M. Wt: 118.19 g/mol
InChI Key: JLAMDELLBBZOOX-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazole-2(3H)-thione, also known as this compound, is a useful research compound. Its molecular formula is C2H2N2S2 and its molecular weight is 118.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 184817. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Thiadiazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structure

  • Synthesis and Crystal Structure : 1,3,4-Thiadiazole-2(3H)-thione derivatives are used as intermediates in organic reactions and have applications as insecticides, fungicides, and agricultural pesticides. Their synthesis involves high-temperature processes (F. Jian et al., 2003).
  • Molecular Structure Analysis : Detailed studies on the crystal and molecular structure of this compound derivatives provide insights into their properties and potential applications in various fields (S. Kang et al., 2012).

Biological and Pharmacological Activities

  • Biological Activities : 1,3,4-Thiadiazole derivatives show a wide range of biological activities, including anticancer, diuretic, antibacterial, antifungal, antitubercular, and leishmanicidal properties. They also exhibit effects on the central nervous system, such as anticonvulsant, anti-inflammatory, antidepressant, analgesic, and anxiolytic effects (Joanna Matysiak, 2015).
  • Antiproliferative and Antimicrobial Properties : Certain Schiff bases derived from 1,3,4-thiadiazole compounds demonstrate high DNA protective ability and strong antimicrobial activity, making them potential candidates for chemotherapy drugs (M. Gür et al., 2020).

Tribological and Chemical Properties

  • Tribological Study : Some 1,3,4-thiadiazole-2-thione derivatives used as additives in rapeseed oil exhibit good anti-wear and friction-reducing properties, contributing to their use in lubricants and other industrial applications (F. Zhu et al., 2009).
  • Tyrosinase Inhibition : 1,3,4-thiadiazole-2(3H)-thiones show potent inhibition of tyrosinase, suggesting their use in developing treatments against hyperpigmentation and potential insecticides (Usman Ghani & N. Ullah, 2010).

Safety and Hazards

The safety and hazards of 1,3,4-Thiadiazole-2(3H)-thione are not explicitly mentioned in the retrieved papers. It is recommended to refer to the material safety data sheet (MSDS) for detailed safety and hazard information .

Mechanism of Action

Target of Action

2-Mercapto-1,3,4-thiadiazole, also known as 1,3,4-thiadiazole-2-thiol, is a versatile compound that interacts with various targets. It has been found to serve as a ligand for transition metal ions due to the existence of thiol and thione tautomeric forms . This implies that 2-Mercapto-1,3,4-thiadiazole can coordinate in different styles .

Mode of Action

The mode of action of 2-Mercapto-1,3,4-thiadiazole is largely dependent on its targets. For instance, when it acts as a ligand for transition metal ions, it forms complexes with these ions . In one study, two novel complexes were obtained by the reaction of 2-Mercapto-1,3,4-thiadiazole with mercury (II) chloride . The crystal structures show that each mercury (II) is coordinated with two chloride anions and two exocyclic sulfur atoms of two adjacent 2-Mercapto-1,3,4-thiadiazoles .

Biochemical Pathways

The biochemical pathways affected by 2-Mercapto-1,3,4-thiadiazole are diverse, given its wide range of targets. For instance, it has been used in the synthesis of various compounds, yielding products like 2-(ω-haloalkylthio)thiadiazoles and symmetrical bis-thiadiazoles . These products have potential applications in various fields, including organic chemistry .

Result of Action

The result of the action of 2-Mercapto-1,3,4-thiadiazole is largely dependent on its targets and the environmental context. For instance, when it forms complexes with transition metal ions, it can lead to the formation of 2D supramolecular architectures . Moreover, its derivatives have been found to exhibit remarkable biological activities, such as anticancer, antimicrobial, and antiepileptic activities .

Action Environment

The action, efficacy, and stability of 2-Mercapto-1,3,4-thiadiazole can be influenced by various environmental factors. For instance, the formation of complexes with transition metal ions can be influenced by factors such as the presence of other ions and the pH of the solution

Properties

IUPAC Name

3H-1,3,4-thiadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2N2S2/c5-2-4-3-1-6-2/h1H,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLAMDELLBBZOOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=S)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8066399
Record name 1,3,4-Thiadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8066399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18686-82-3
Record name 1,3,4-Thiadiazole-2-thiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18686-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Mercapto-1,3,4-thiadiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018686823
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 18686-82-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184817
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3,4-Thiadiazole-2(3H)-thione
Source EPA Chemicals under the TSCA
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Record name 1,3,4-Thiadiazole-2(3H)-thione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,4-thiadiazole-2(3H)-thione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.624
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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